![molecular formula C7H13BrOS B3232361 4-[(2-Bromoethyl)sulfanyl]oxane CAS No. 1339461-16-3](/img/structure/B3232361.png)
4-[(2-Bromoethyl)sulfanyl]oxane
Descripción general
Descripción
4-[(2-Bromoethyl)sulfanyl]oxane is a chemical compound with the CAS Number 1339461-16-3 . It is used in various research and industrial applications .
Molecular Structure Analysis
The molecular formula of 4-[(2-Bromoethyl)sulfanyl]oxane is C7H13BrOS . The molecular weight is 225.15 . More detailed structural analysis like NMR, HPLC, LC-MS, UPLC can be found in the documentation .Physical And Chemical Properties Analysis
4-[(2-Bromoethyl)sulfanyl]oxane has a molecular weight of 225.15 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Aplicaciones Científicas De Investigación
Organic Synthesis
“4-[(2-Bromoethyl)sulfanyl]oxane” is a valuable asset in organic synthesis .
Materials Science
This compound is also used in materials science . Its clear, colorless liquid form and unique structure can be utilized in the development and synthesis of new materials .
Pharmaceutical Research
In pharmaceutical research, “4-[(2-Bromoethyl)sulfanyl]oxane” could potentially be used in the synthesis of new drugs. However, more research is needed in this area as specific applications in pharmaceutical research are not readily available in the current literature .
Chemical Engineering
“4-[(2-Bromoethyl)sulfanyl]oxane” can be used in chemical engineering processes. Its unique properties can be exploited in various chemical reactions and processes .
Environmental Science
In environmental science, this compound’s properties might be used to study its environmental impact and degradation. However, it’s important to note that it should be avoided to release this compound to the environment .
Biochemistry
While specific applications in biochemistry are not readily available in the current literature, the compound’s unique structure and properties could potentially be used in biochemical research .
Nanotechnology
Although specific applications in nanotechnology are not readily available in the current literature, the unique properties of “4-[(2-Bromoethyl)sulfanyl]oxane” could potentially be exploited in the synthesis of nanomaterials .
Polymer Science
In polymer science, “4-[(2-Bromoethyl)sulfanyl]oxane” could potentially be used in the synthesis of new polymers. However, more research is needed in this area as specific applications in polymer science are not readily available in the current literature .
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-bromoethylsulfanyl)oxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrOS/c8-3-6-10-7-1-4-9-5-2-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMCLPSRHBJUFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Bromoethyl)sulfanyl]oxane | |
CAS RN |
1339461-16-3 | |
| Record name | 4-[(2-bromoethyl)sulfanyl]oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



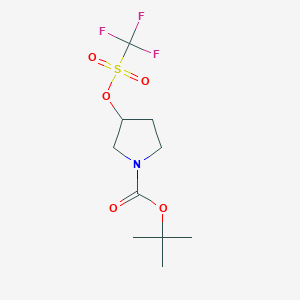

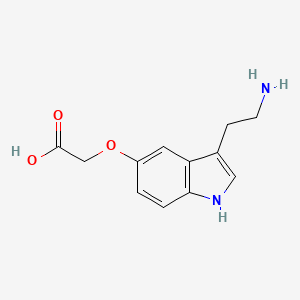

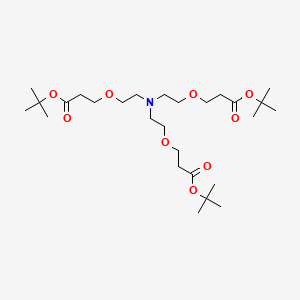
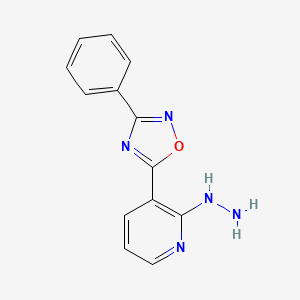
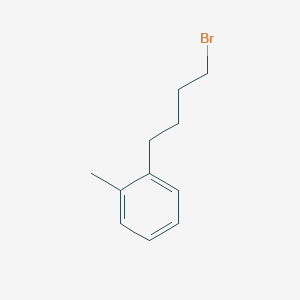
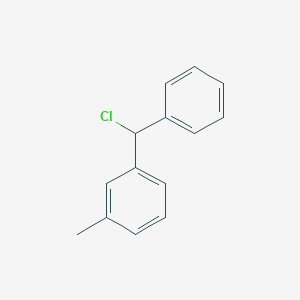


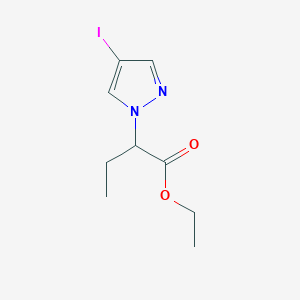


![2-[2-(Ethylsulfanyl)phenyl]ethan-1-amine](/img/structure/B3232373.png)